molecular formula C24H29NO4 B044757 Ethaverine CAS No. 486-47-5

Ethaverine

Cat. No. B044757
CAS RN: 486-47-5
M. Wt: 395.5 g/mol
InChI Key: ZOWYFYXTIWQBEP-UHFFFAOYSA-N
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Description

Ethaverine is a derivative of papaverine, primarily used in the treatment of peripheral vascular diseases. It is known to cause vasodilation by reducing intracellular Ca2+ concentrations in vascular smooth muscle cells, mainly through its effects on L-type calcium channels (Wang & Rosenberg, 1991).

Synthesis Analysis

The detailed synthesis process of Ethaverine is not directly covered in the provided papers. However, being a derivative of papaverine, its synthesis likely involves modifications to the papaverine molecule, possibly through ethylation to introduce ethoxy groups which are characteristic of Ethaverine's structure.

Molecular Structure Analysis

Ethaverine's structure, similar to papaverine, contains an isoquinoline skeleton, which is a nitrogen-containing heterocycle. The presence of multiple ethoxy groups (-OCH2CH3) differentiates Ethaverine from papaverine, contributing to its unique pharmacological properties. These structural features are crucial for its interaction with L-type calcium channels, as they likely influence Ethaverine's binding affinity and efficacy as a channel blocker (Wang & Rosenberg, 1991).

Chemical Reactions and Properties

Ethaverine's chemical activity, particularly its interaction with L-type calcium channels, is a key aspect of its pharmacological profile. It has been shown to reduce the open probability of these channels, with higher concentrations leading to almost complete inhibition of channel activity. This effect is likely mediated through Ethaverine's binding to verapamil binding sites on the L-type calcium channels, inhibiting channel activation and dihydropyridine binding (Wang & Rosenberg, 1991).

Physical Properties Analysis

The physical properties of Ethaverine, such as solubility, melting point, and molecular weight, are not explicitly detailed in the available literature. However, these properties are influenced by its molecular structure, particularly the ethoxy groups, which may enhance its solubility in organic solvents compared to papaverine.

Chemical Properties Analysis

Ethaverine exhibits vasodilatory and antispasmodic effects, attributed to its ability to block L-type Ca2+ channels. This blockade leads to reduced intracellular calcium levels in smooth muscle cells, resulting in vasodilation and relaxation of smooth muscle tissues. The specificity of Ethaverine for L-type Ca2+ channels over other types of calcium channels is a notable chemical property that underpins its therapeutic use (Wang & Rosenberg, 1991).

Scientific Research Applications

  • Monoamine Oxidase Inhibition : Ethaverine has been found to inhibit monoamine oxidase activity in the brain, which can regulate catecholamine content (S. S. Lee et al., 2001).

  • Dopamine Content Reduction : It decreases dopamine content in PC12 cells by inhibiting tyrosine hydroxylase activity (J. Shin et al., 2001).

  • Cochlear Microcirculation : Ethaverine hydrochloride at specific doses significantly improves cochlear microcirculation in guinea pigs (J. Prazma et al., 1981).

  • Spasmolytic Activity : This compound exhibits spasmolytic activity and can mimic the effects of anoxia by inhibiting oxygen uptake in rat liver mitochondria (R. Santi et al., 1964).

  • Inhibition of Calcium Channels : Ethaverine inhibits cardiac L-type calcium channels, causing vasodilation and reducing intracellular Ca2+ concentrations (Y. Wang & R. Rosenberg, 1991).

  • Cardiac Effects : It induces a lengthening of the atrial effective refractory period in guinea pig atriums and inhibits atrioventricular conduction and heart rate (P. Lacroix et al., 1977; 1976).

  • Vasodilator Properties : Ethaverine is a potent vasodilator, especially effective in treating angina pectoris (C. Voyles et al., 1953).

  • Treatment of Arrhythmias : It normalizes electrocardiograms in cases of post-ischemic arrhythmias in dogs (P. Lacroix et al., 1977).

  • Peripheral Blood Flow : Ethaverine hydrochloride is effective as a smooth muscle relaxant and increases peripheral blood flow in occlusive artery disease (Oswald Wj & Baeder Dh, 1975).

  • Intermittent Claudication : It safely increased walking tolerance in patients with intermittent claudication (F. Trainor et al., 1986).

  • Plasma Concentration : Ethaverine shows rapid absorption and a peak plasma concentration time of 0.75 hours after oral administration (M. Meyer et al., 1983).

  • Coronary Vasodilator Effect : It has a more gradual and persistent coronary vasodilator effect than papaverine (D. Simon et al., 1954).

  • Measurement in Human Plasma : High-performance liquid chromatography can measure ethaverine in human plasma, with a peak mean plasma drug concentration occurring at 1.5 hours after oral doses (R. Brodie et al., 1980).

  • Ion-Selective Electrodes : The ethaverine-tetraphenylborate electrode has a specific selectivity coefficient for detecting ethaverine (C. Eppelsheim et al., 1991).

Safety And Hazards

Ethaverine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, immediate medical attention is advised .

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWYFYXTIWQBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-13-7 (hydrochloride)
Record name Ethaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023009
Record name Ethaverine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethaverine

CAS RN

486-47-5
Record name 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-47-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethaverine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethaverine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethaverine
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Record name ETHAVERINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
SK LEE, SH KIM, SW PARK, SH YOON… - Korean Journal of …, 2001 - pesquisa.bvsalud.org
… ethaverine was significantly counteracted by haloperidol in a dose of 0.5 mg/kg. The effects of ethaverine … Treatment with ethaverine caused alterations on the levels of dopamine and its …
Number of citations: 5 pesquisa.bvsalud.org
Y Wang, RL Rosenberg - Molecular pharmacology, 1991 - Citeseer
… To test whether the effect of ethaverine on open probability was due to a displacement of … ethaverine on the binding of [3H] nitrendipine to cardiac sarcolemma and found that ethaverine …
Number of citations: 10 citeseerx.ist.psu.edu
W Jiang, H Chen, Z Tai, T Li, L Luo… - … Vision Science & …, 2020 - iovs.arvojournals.org
Purpose: This study aims to develop an impedance-based drug screening platform that will help identify drugs that can enhance the vascular barrier function by stabilizing vascular …
Number of citations: 8 iovs.arvojournals.org
JS Shin, JJ Lee, Y Kim, CK LEE, YP YUN… - Biological and …, 2001 - jstage.jst.go.jp
… The present study was undertaken to investigate the inhibitory effects of ethaverine on dopamine biosynthesis in PC12 cells in order to ascertain its physiological actions. …
Number of citations: 11 www.jstage.jst.go.jp
FS Trainor, RE Phillips, DD Michie, SR Zellner… - …, 1986 - journals.sagepub.com
… -to-claudication were significantly greater for patients receiving ethaverine after 6, 8, 10, and … receiving ethaverine compared to those receiving placebo. It was concluded that ethaverine …
Number of citations: 10 journals.sagepub.com
BC Suh, KT Kim - Biochemical pharmacology, 1994 - Elsevier
… ethaverine on the secretion of [3H]norepinephrine from PC12 cells, of neuroendocrine origin. Treatment with ethaverine … We conclude that ethaverine reduces catecholamine secretion …
Number of citations: 22 www.sciencedirect.com
CM Voyles, HA Sieber, ES Orgain - Journal of the American …, 1953 - jamanetwork.com
… isolated, beating rabbit hearts, ethaverine has been shown to be … Ethaverine has the advantage of not being classified as a narcotic under the Harrison Act. The toxicity of ethaverine is …
Number of citations: 12 jamanetwork.com
DP Degenhardt, R Hodgkinson - British Heart Journal, 1954 - ncbi.nlm.nih.gov
… to evaluate the ethyl analogue of papaverine, ethaverine (diquinol) for this purpose. The relationship of ethaverine to papaverine and dioxyline phosphate (pavaril) is shown below. …
Number of citations: 2 www.ncbi.nlm.nih.gov
YY Kim, YW Cho - The Korean Journal of Pharmacology, 1975 - koreascience.kr
… The quality of vasodilation induced by Ethaverine, was similar to that of … of Ethaverine HCl as peripheral vasodilator in patients with vasospastic peripheral arterial disease. Ethaverine is …
Number of citations: 0 koreascience.kr
EI Kim, JS Shin, SC Lim, SK Park, MK Lee - Yakhak Hoeji, 2007 - koreascience.kr
… Ethaverine at 25-10 pM decreased serotonin content in a concentration-dependent manner. The IC, value of ethaverine was 6.1 pM. Ethaverine at concentrations up to 20 puM was not …
Number of citations: 5 koreascience.kr

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